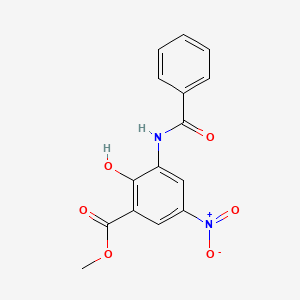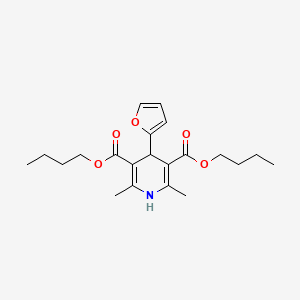
Dibutyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. This compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a dihydropyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds. The presence of these rings imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The furan-2-carbaldehyde, ethyl acetoacetate, and ammonium acetate are common starting materials for this synthesis.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
Dibutyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a calcium channel blocker, similar to other dihydropyridine derivatives.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of dibutyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. The furan ring may also contribute to the compound’s biological activity by interacting with specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A dihydropyridine calcium channel blocker with a longer duration of action.
Nicardipine: A dihydropyridine derivative with potent vasodilatory effects.
Uniqueness
Dibutyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the furan ring, which imparts additional chemical reactivity and potential biological activity. The combination of the furan and dihydropyridine rings makes this compound a valuable scaffold for the development of new therapeutic agents.
Propiedades
Fórmula molecular |
C21H29NO5 |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
dibutyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H29NO5/c1-5-7-11-26-20(23)17-14(3)22-15(4)18(21(24)27-12-8-6-2)19(17)16-10-9-13-25-16/h9-10,13,19,22H,5-8,11-12H2,1-4H3 |
Clave InChI |
KEZKCNMRCUKZGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C(=O)OCCCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


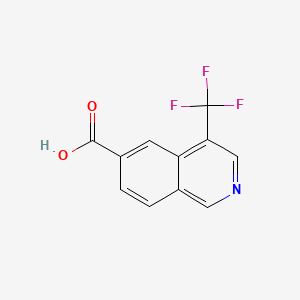
![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)

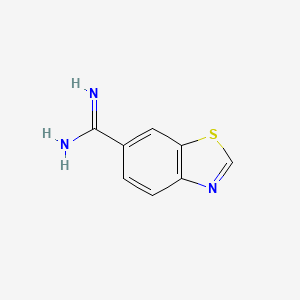
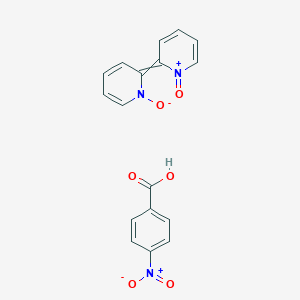
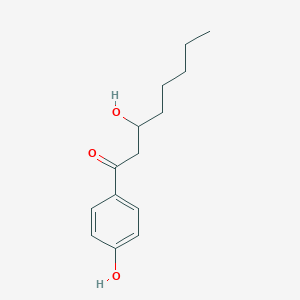
![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)
![2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid](/img/structure/B12522856.png)
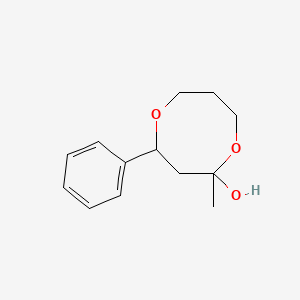
![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)
![1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B12522873.png)
